molecular formula C11H7ClF4N4O2 B2957968 2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide CAS No. 1100040-91-2

2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B2957968
CAS No.: 1100040-91-2
M. Wt: 338.65
InChI Key: IDAPHGROEVJQSY-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide” is a complex organic molecule that contains several functional groups, including a chlorofluorophenoxy group, a trifluoromethyltriazolyl group, and an acetamide group . These groups are common in many agrochemical and pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. TFMP derivatives, which are structurally similar, are used in a variety of chemical reactions in the agrochemical and pharmaceutical industries .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Photoreactions in Different Solvents

Research has shown that compounds similar to the one undergo different photoreactions in various solvents, which could be relevant for understanding its stability and behavior under light exposure. For instance, flutamide, a compound with a somewhat related structure, exhibits different photoreactions in acetonitrile and 2-propanol, leading to various products depending on the solvent and light conditions (Watanabe et al., 2015). This suggests potential applications in photochemistry and materials science where solvent and light sensitivity are critical parameters.

Synthesis of Derivatives for Biomedical Applications

Derivatives of complex acetamides, including those with fluorine and chloro substituents, have been synthesized and evaluated for their biological activities. For example, novel imines and thiazolidinones derived from chloro and fluoro-substituted acetamides have been synthesized and shown to possess antimicrobial properties (Fuloria et al., 2009). This indicates the potential of such compounds in developing new antimicrobial agents.

Potential in Radiolabeling and Imaging

Compounds with specific structural features, including fluorophenoxy and triazolyl groups, have been explored for radiolabeling and imaging applications. For instance, [18F]PBR111, a radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been synthesized for imaging the translocator protein (18 kDa) with PET, showcasing the utility of these compounds in medical imaging (Dollé et al., 2008).

Herbicidal Activities

The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have shown significant herbicidal activities against various dicotyledonous weeds. This demonstrates the potential agricultural applications of such compounds in controlling weed growth (Wu et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many TFMP derivatives are used in the agrochemical industry to protect crops from pests .

Future Directions

The future directions for this compound would likely depend on its effectiveness and potential applications. It’s possible that many novel applications of TFMP derivatives, which are structurally similar, will be discovered in the future .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF4N4O2/c12-6-3-5(13)1-2-7(6)22-4-8(21)17-10-18-9(19-20-10)11(14,15)16/h1-3H,4H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAPHGROEVJQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)NC2=NNC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100040-91-2
Record name 2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide
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